9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one
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Overview
Description
Preparation Methods
The synthesis of 9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one involves several steps. One common synthetic route starts with the cyclopentene derivative, which undergoes dihydroxylation to introduce the hydroxyl groups. This intermediate is then coupled with a purine base under specific reaction conditions to form the final product . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Scientific Research Applications
9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Studied for its role in inhibiting AHCY, which is involved in the regulation of methylation processes in cells.
Mechanism of Action
The mechanism of action of 9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one involves the inhibition of S-adenosylhomocysteine hydrolase (AHCY). By inhibiting AHCY, the compound disrupts the methylation cycle, leading to the accumulation of S-adenosylhomocysteine, which in turn inhibits methyltransferases. This inhibition affects various cellular processes, including gene expression and protein function .
Comparison with Similar Compounds
9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one is unique due to its carbocyclic structure, which provides greater stability compared to other nucleoside analogs. Similar compounds include:
Adenosine: A naturally occurring nucleoside with similar biological functions but less stability.
3-deazaadenosine: Another nucleoside analog with different inhibitory properties.
Cordycepin: A nucleoside analog with potent antiviral and anticancer activities but different structural features.
Properties
CAS No. |
16975-94-3 |
---|---|
Molecular Formula |
C11H14N4O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
9-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14N4O4/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h3-6,8-9,16-18H,1-2H2,(H,12,13,19)/t5-,6-,8-,9+/m1/s1 |
InChI Key |
WJJOLBUDGLOYDT-GCXDCGAKSA-N |
SMILES |
C1C(C(C(C1N2C=NC3=C2N=CNC3=O)O)O)CO |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C2N=CNC3=O)O)O)CO |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C2N=CNC3=O)O)O)CO |
Synonyms |
carbocyclic inosine |
Origin of Product |
United States |
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